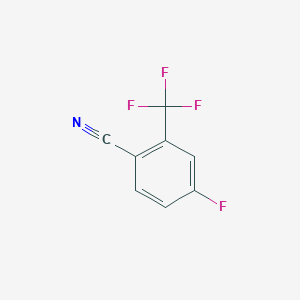

4-Fluoro-2-(trifluoromethyl)benzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCPQUYXMFXCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345507 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194853-86-6 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethyl Benzonitrile and Its Precursor Role

Established Synthetic Routes to 4-Fluoro-2-(trifluoromethyl)benzonitrile

A well-documented and industrially relevant method for the synthesis of this compound begins with m-trifluoromethylfluorobenzene. This multi-step process is designed for regioselective functionalization to achieve the desired substitution pattern. google.comgoogle.com

The synthesis proceeds through two main steps:

Positional Bromination: The starting material, m-trifluoromethylfluorobenzene, undergoes electrophilic aromatic substitution with a brominating agent. A common reagent for this step is dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid. The reaction is typically heated to reflux to afford the intermediate, 4-fluoro-2-trifluoromethyl bromobenzene (B47551), with high regioselectivity and yield. google.com

Cyanation Reaction: The bromo-intermediate is then converted to the target nitrile via a cyanation reaction. This transformation is a classic example of the Rosenmund-von Braun reaction, where an aryl halide is displaced by a cyanide source. wikipedia.orgorganic-chemistry.org In this process, 4-fluoro-2-trifluoromethyl bromobenzene is treated with cuprous cyanide (CuCN), often in a high-boiling polar solvent like quinoline (B57606) or DMF, and heated to reflux. google.comorganic-chemistry.org The reaction results in the substitution of the bromine atom with a cyano group, yielding this compound. google.com

This synthetic pathway is advantageous due to the availability of the starting materials and the high yields achieved in each step, making it suitable for large-scale production. google.com

| Step | Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | m-Trifluoromethylfluorobenzene | Dibromohydantoin, H₂SO₄, Acetic Acid | 4-Fluoro-2-trifluoromethyl bromobenzene | Electrophilic Bromination |

| 2 | 4-Fluoro-2-trifluoromethyl bromobenzene | Cuprous Cyanide (CuCN), Quinoline | This compound | Rosenmund-von Braun Cyanation |

Novel and Sustainable Synthetic Approaches for Enhanced Production

While the established routes are effective, modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. Research into "green chemistry" has introduced new approaches that could be applied to the synthesis of this compound, aiming to reduce hazardous waste, lower energy consumption, and utilize less toxic reagents. researchgate.netresearchgate.net

Innovations in the cyanation step, which is central to the synthesis, offer significant potential for improvement.

Catalytic Cyanation: Traditional Rosenmund-von Braun reactions often require stoichiometric or excess amounts of copper cyanide and high temperatures. organic-chemistry.org Modern variations employ catalytic systems, such as palladium or nickel complexes, which can facilitate the cyanation of aryl halides under milder conditions and with a broader range of functional group tolerance. thieme-connect.denih.govnih.gov The use of ligands like L-proline has been shown to promote the copper-catalyzed cyanation of aryl halides at significantly lower temperatures (80–120 °C) compared to the classical procedure. thieme-connect.de

Alternative Cyanide Sources: To mitigate the toxicity of metal cyanides, alternative, less hazardous cyanide sources are being explored. Reagents like acetone (B3395972) cyanohydrin or trimethylsilyl (B98337) cyanide (TMSCN) can be used in conjunction with catalytic systems. nih.govrsc.org Furthermore, methods using acetonitrile (B52724) as a non-metallic cyanide source in palladium-catalyzed reactions represent a significant advancement in sustainable cyanation. researchgate.net

Sustainable Reaction Conditions: The use of ionic liquids as recyclable solvents and catalysts presents a green alternative to traditional high-boiling organic solvents like DMF or quinoline. wikipedia.orgresearchgate.net Microwave-assisted synthesis is another approach that can dramatically reduce reaction times and improve energy efficiency, particularly in nucleophilic aromatic substitution reactions. researchgate.netnih.gov

This compound as a Versatile Chemical Building Block

This compound possesses three distinct functional groups—a fluorine atom, a trifluoromethyl group, and a nitrile group—each offering a handle for specific chemical transformations. This multifunctionality makes it a highly versatile intermediate in organic synthesis.

The aromatic ring of this compound is electron-deficient due to the strong electron-withdrawing effects of both the nitrile (-CN) and trifluoromethyl (-CF₃) groups. This electronic property activates the fluorine atom, making it an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govlibretexts.org

A prime example of this reactivity is the ammonolysis of this compound. By heating the compound with liquid ammonia (B1221849) in a solvent such as ethanol, the fluorine atom is displaced by an amino group (-NH₂) to produce 4-amino-2-trifluoromethylbenzonitrile with high purity and yield. google.comgoogle.com This reaction is a key step in the synthesis of more complex molecules, including active pharmaceutical ingredients. google.com

| Nucleophile | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Ammonia (NH₃) | Liquid NH₃, Ethanol, 120-122 °C | 4-Amino-2-trifluoromethylbenzonitrile | Precursor for pharmaceuticals and other fine chemicals. google.comchemicalbook.com |

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. Common transformations include hydrolysis to carboxylic acids or amides, and reduction to primary amines.

For instance, the hydrolysis of benzonitriles to their corresponding benzoic acids is a fundamental transformation. While a direct example for this compound is not prominently cited, the analogous compound 4-fluoro-2-methylbenzonitrile (B118529) can be hydrolyzed under strongly basic conditions (e.g., heating with sodium hydroxide) to yield 4-fluoro-2-methylbenzoic acid. google.com This indicates a similar reactivity pathway for the target compound.

Furthermore, the amine product derived from the SNAr reaction (4-amino-2-trifluoromethylbenzonitrile) can undergo further reactions. For example, it can be treated with reagents like thiophosgene (B130339) to form 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, an important intermediate for anticancer agents. chemicalbook.com This demonstrates the synthetic utility derived from the initial nitrile functionality after its precursor role in directing the initial SNAr reaction.

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. acs.org This robustness is often advantageous, making it inert to many reaction conditions used to modify other parts of the molecule. tcichemicals.commdpi.com However, its transformation is challenging and typically requires harsh conditions. acs.org

Research has shown that under specific and highly acidic environments, such as in Brønsted superacids (e.g., trifluoromethanesulfonic acid), the trifluoromethyl group on an aromatic ring can be induced to react. nih.gov These reactions can lead to the formation of acylium ions, which can then participate in Friedel-Crafts-type reactions or, upon hydrolytic workup, yield carboxylic acids. nih.gov For example, some electron-deficient trifluoromethyl-substituted arenes have been converted to the corresponding benzoic acids upon treatment with sulfuric acid. acs.orgnih.gov

While these transformations are not as common or straightforward as those at the fluoro or nitrile positions, they represent a potential, albeit challenging, avenue for the further functionalization of molecules containing the trifluoromethyl moiety. tcichemicals.com

Reactivity and Reaction Mechanism Studies of 4 Fluoro 2 Trifluoromethyl Benzonitrile

Influence of Fluorine and Trifluoromethyl Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 4-Fluoro-2-(trifluoromethyl)benzonitrile is significantly diminished towards electrophiles and enhanced towards nucleophiles due to the potent electron-withdrawing nature of its substituents. Both the fluorine atom and the trifluoromethyl group deactivate the benzene (B151609) ring through strong inductive effects.

Trifluoromethyl (-CF3): The trifluoromethyl group is one of the most powerful electron-withdrawing groups. researchgate.net The three highly electronegative fluorine atoms create a strong dipole, making the carbon atom of the -CF3 group significantly electron-deficient. This positive character is relayed through the sigma bond to the aromatic ring, resulting in a very strong inductive withdrawal (-I) of electron density. wikipedia.orgscience.gov Unlike the single fluorine substituent, the -CF3 group has no capacity for resonance donation, making it a purely and strongly deactivating group.

The cumulative effect of the fluorine at position 4, the trifluoromethyl group at position 2, and the additional electron-withdrawing nitrile group (-CN) at position 1 renders the aromatic ring extremely electron-poor. This deactivation makes electrophilic aromatic substitution reactions, which require an electron-rich ring, highly unfavorable. Conversely, this electron deficiency is the critical factor that activates the ring for nucleophilic aromatic substitution.

Investigation of Electron-Withdrawing Effects and Their Chemical Consequences

The electron-withdrawing strength of substituents on a benzene ring can be quantitatively compared using Hammett substituent constants (σ). These constants measure the effect of a substituent on the acidity of benzoic acid, with positive values indicating an electron-withdrawing character. The trifluoromethyl and cyano groups have significantly positive Hammett constants, confirming their strong electron-withdrawing capabilities. wikipedia.orgbluffton.edu

| Substituent | Hammett Constant (σ_p) | Electronic Effect |

|---|---|---|

| Trifluoromethyl (-CF3) | +0.54 | Strongly Electron-Withdrawing |

| Cyano (-CN) | +0.66 | Strongly Electron-Withdrawing |

| Fluorine (-F) | +0.06 | Weakly Electron-Withdrawing |

The primary chemical consequence of this electronic arrangement is the high susceptibility of the compound to Nucleophilic Aromatic Substitution (SNAr) . byjus.com In this reaction, the fluorine atom, which is a good leaving group in this context, can be displaced by a nucleophile. masterorganicchemistry.com The reaction is highly favored because the electron-withdrawing groups (-CF3 and -CN) are located at positions ortho and para, respectively, to the leaving group (-F). This specific orientation is crucial for stabilizing the negatively charged intermediate formed during the reaction. wikipedia.orgchemistrysteps.com

Detailed Mechanistic Pathways of Key Reactions

The archetypal reaction of this compound is the SNAr addition-elimination mechanism. A well-documented example is its reaction with ammonia (B1221849) to form 4-Amino-2-(trifluoromethyl)benzonitrile (B20432).

The mechanism proceeds in two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile (e.g., ammonia, :NH₃) attacks the carbon atom bearing the fluorine atom. This carbon is highly electrophilic due to the electron withdrawal by all three substituents. The attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com The negative charge (carbanion) is delocalized across the ring and, critically, onto the oxygen atoms of the ortho-trifluoromethyl and para-cyano groups. This delocalization provides significant stabilization to the intermediate, which is the key reason the reaction proceeds. chemistrysteps.com The stabilization provided by ortho and para electron-withdrawing groups is essential for the SNAr mechanism to be favorable. byjus.com

Loss of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion (F⁻). Fluorine is an effective leaving group in SNAr reactions, in part because its high electronegativity facilitates the initial nucleophilic attack. masterorganicchemistry.com

A specific synthesis using this pathway involves heating the starting material with liquid ammonia in ethanol.

| Parameter | Value |

|---|---|

| Reaction | Ammonolysis of this compound |

| Nucleophile | Liquid Ammonia (NH₃) |

| Solvent | Ethanol |

| Temperature | 122 °C |

| Reaction Time | 10 hours |

| Product | 4-Amino-2-(trifluoromethyl)benzonitrile |

Stereochemical Considerations in Reactions Involving this compound

In the context of its primary reactivity, this compound does not typically engage in reactions that generate stereocenters. The molecule itself is achiral and planar.

SNAr Reactions: The nucleophilic aromatic substitution mechanism involves attack on an sp²-hybridized carbon of the flat aromatic ring. The intermediate Meisenheimer complex and the final product are also planar with respect to the aromatic ring. If the starting material and the nucleophile are both achiral (e.g., ammonia), the resulting product will also be achiral.

Chiral Nucleophiles: If a chiral, non-racemic nucleophile were to react with this compound, the product would be a mixture of diastereomers. However, the reaction itself does not create a new stereocenter on the aromatic ring. The stereochemistry would be retained from the incoming nucleophile.

Reactions involving the nitrile or trifluoromethyl groups could potentially lead to the formation of chiral centers, but these are not the most characteristic reactions of this compound. For instance, the reduction of the nitrile group to a primary amine followed by reaction with a chiral aldehyde could form chiral imines. However, for the principal reactions involving the aromatic ring, stereochemical considerations are minimal unless chiral reagents are specifically employed. The synthesis of axially chiral benzonitriles is a specialized field that typically involves constructing the biaryl backbone with chirality, rather than modifying a pre-existing, simple benzonitrile (B105546) like this one. researchgate.net

Derivatization Strategies and Analog Development Based on 4 Fluoro 2 Trifluoromethyl Benzonitrile

Functionalization of the Benzonitrile (B105546) Core for Diverse Chemical Scaffolds

The benzonitrile core of 4-Fluoro-2-(trifluoromethyl)benzonitrile offers multiple sites for chemical modification, enabling the synthesis of a broad spectrum of derivatives. The fluorine atom, cyano group, and the trifluoromethyl group can all be targeted for functionalization, leading to diverse chemical scaffolds.

One common strategy involves the nucleophilic aromatic substitution of the fluorine atom. This allows for the introduction of various functional groups at the 4-position of the benzene (B151609) ring. For instance, reaction with amines can yield 4-amino-2-(trifluoromethyl)benzonitrile (B20432), a key intermediate for further derivatization. google.com Similarly, reaction with phenoxides can lead to the formation of 4-phenoxy-2-(trifluoromethyl)benzonitrile derivatives.

The cyano group is another key functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or can participate in cycloaddition reactions to form heterocyclic rings. These transformations significantly expand the range of accessible molecular architectures.

Furthermore, the trifluoromethyl group, while generally stable, can also be a site for modification under specific conditions. Recent advancements in fluorine chemistry have enabled the defluorinative functionalization of trifluoromethyl groups, opening up new avenues for creating novel analogs.

These functionalization strategies allow for the systematic modification of the physicochemical properties of the parent molecule, which is crucial for the development of compounds with tailored characteristics.

Synthesis of Nitrogen-Containing Heterocyclic Compounds Derived from this compound

The synthesis of nitrogen-containing heterocycles from this compound is an area of significant interest due to the prevalence of such motifs in biologically active compounds. Various synthetic methodologies have been explored to construct different heterocyclic systems.

Quinazolines: One approach to quinazoline (B50416) derivatives involves the reaction of the amino-functionalized precursor, 4-amino-2-(trifluoromethyl)benzonitrile, with a suitable one-carbon synthon. For example, treatment with formamide (B127407) or other formic acid derivatives can lead to the formation of the quinazolinone ring system. clockss.org

Pyridazines: The construction of pyridazine (B1198779) rings can be achieved through cycloaddition reactions. While direct routes from this compound are not extensively documented, related trifluoromethyl-containing pyridazines have been synthesized via the annulation of pyridinium (B92312) ylides with trifluoroacetyl diazoesters. rsc.org

Triazoles: The formation of triazole rings often involves the "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition. To utilize this compound in this context, it would first need to be converted to either an azide (B81097) or an alkyne derivative. The synthesis of trifluoromethyl-substituted 1,2,4-triazoles has been reported through the [3+2]-cycloaddition of nitrile imines with trifluoroacetonitrile. mdpi.com

The following table summarizes some of the key nitrogen-containing heterocycles and the general synthetic strategies that could be adapted for their synthesis from this compound.

| Heterocycle | General Synthetic Strategy | Potential Starting Material from this compound |

| Quinazoline | Cyclocondensation | 4-Amino-2-(trifluoromethyl)benzonitrile |

| Pyridazine | Cycloaddition | Derivatized benzonitrile with appropriate dienophile/diene |

| Triazole | Azide-alkyne cycloaddition | Azido or alkynyl derivative of this compound |

Preparation of 4-Cycloalkoxy Benzonitrile Analogues via O-Alkylation

The preparation of 4-cycloalkoxy benzonitrile analogues from this compound is typically achieved through a nucleophilic aromatic substitution reaction, specifically an O-alkylation. In this reaction, the fluorine atom at the 4-position is displaced by a cycloalkoxide.

The general procedure involves the reaction of this compound with a chosen cycloalkanol (e.g., cyclohexanol, cyclopentanol) in the presence of a base. The base deprotonates the cycloalkanol to form the corresponding cycloalkoxide, which then acts as the nucleophile.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. A patent for the synthesis of 4-halophenoxy-2-trifluoromethyl benzonitrile outlines similar conditions, suggesting the feasibility of this approach with cycloalkanols. googleapis.com

The reaction can be represented by the following general scheme:

Scheme 1: General Synthesis of 4-Cycloalkoxy-2-(trifluoromethyl)benzonitrile

This compound + Cycloalkanol --(Base, Solvent, Heat)--> 4-Cycloalkoxy-2-(trifluoromethyl)benzonitrile

The choice of the cycloalkanol allows for the introduction of various ring sizes, from cyclopropyl (B3062369) to larger rings, thereby influencing the steric and electronic properties of the final molecule.

Development of Structure-Activity Relationship (SAR) Studies for Derived Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound derivatives influence their properties and biological activity. By systematically altering different parts of the molecule, researchers can identify key structural features that are important for a desired effect.

For derivatives of this compound, SAR studies often focus on the following aspects:

Substitution at the 4-position: The nature of the substituent that replaces the fluorine atom can have a significant impact. For example, in the context of heterocyclic derivatives, the type of heterocycle and its substitution pattern can dramatically alter activity. nih.gov

Modification of the benzonitrile core: Changes to other positions on the benzene ring, or replacement of the cyano group, can provide insights into the importance of these features for activity.

The role of the trifluoromethyl group: The presence and position of the trifluoromethyl group are often critical for activity. SAR studies can explore the effect of moving this group to other positions or replacing it with other electron-withdrawing groups. mdpi.com

For instance, in a series of thiazole (B1198619) derivatives, it was observed that small halogen substituents like 4-fluoro induced excellent activity, whereas larger substituents such as 2-trifluoromethyl significantly decreased activity, highlighting the delicate balance of steric and electronic effects. nih.gov

The following table provides a hypothetical framework for an SAR study on a series of 4-cycloalkoxy-2-(trifluoromethyl)benzonitrile derivatives:

| Derivative | Cycloalkoxy Group | Observed Activity (Hypothetical) | SAR Interpretation |

| 1 | Cyclopropoxy | Low | Small, rigid ring may not provide optimal interaction. |

| 2 | Cyclopentoxy | Moderate | Increased flexibility and size compared to cyclopropoxy. |

| 3 | Cyclohexyloxy | High | Optimal size and conformation for binding. |

| 4 | Cycloheptyloxy | Moderate | Larger ring may introduce steric hindrance. |

Such studies are instrumental in guiding the design of new analogs with improved properties.

Utilization in HPLC Derivatization Reagents

While direct application of this compound as an HPLC derivatization reagent is not widely reported, a structurally similar compound, 2-Fluoro-3-Nitrotrifluoromethylbenzene (FNBT), is used for this purpose. researchgate.net Derivatization in HPLC is a technique used to chemically modify an analyte to enhance its detection or improve its chromatographic properties. sdiarticle4.com

FNBT reacts with polyamines to form N-2'-nitro-4'-trifluoromethylphenyl polyamine derivatives. These derivatives exhibit strong UV absorbance at 242 nm and 410 nm, which significantly improves the sensitivity of detection by HPLC with a UV-visible detector. researchgate.net

The reaction of FNBT with a primary amine is as follows:

Scheme 2: Derivatization of a Primary Amine with FNBT

R-NH2 + 2-Fluoro-3-Nitrotrifluoromethylbenzene --(Base)--> R-NH-(2-Nitro-4-(trifluoromethyl)phenyl) + HF

Given the structural similarities, it is plausible that this compound or its activated derivatives could be developed as novel derivatization reagents. The presence of the trifluoromethyl group and the fluorine atom could be exploited for detection by fluorine-specific detectors or for influencing the chromatographic behavior of the derivatized analytes. Further research in this area could lead to the development of new analytical methods for various classes of compounds.

Advanced Spectroscopic and Chromatographic Characterization of 4 Fluoro 2 Trifluoromethyl Benzonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-Fluoro-2-(trifluoromethyl)benzonitrile, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the nitrile (-CN), trifluoromethyl (-CF₃), and fluoro (-F) groups. The proton ortho to the nitrile group and meta to the trifluoromethyl group would likely appear at the most downfield position. Spin-spin coupling between the protons and with the fluorine atom (H-F coupling) would result in complex splitting patterns, which are crucial for definitive assignments.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the nitrile group typically appears in the 115-125 ppm range. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. Similarly, the carbon bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The chemical shifts of the aromatic carbons are influenced by the electronic effects of all three substituents.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful technique for characterization. diva-portal.org It provides high sensitivity and a wide chemical shift range, making it excellent for identifying fluorine-containing molecules. nih.gov The spectrum of this compound would display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The -CF₃ group typically appears as a singlet in a proton-decoupled spectrum, with a chemical shift around -60 to -65 ppm relative to CFCl₃. rsc.orgcolorado.edu The aromatic fluorine signal's chemical shift and its coupling to adjacent protons provide further structural confirmation.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J) | Notes |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.0 | Multiplets | Complex splitting due to H-H and H-F couplings. |

| ¹³C (C≡N) | ~117 | Singlet | Characteristic nitrile carbon resonance. |

| ¹³C (C-CF₃) | ~123 (q, J ≈ 272 Hz) | Quartet | Large C-F coupling constant for the CF₃ group. rsc.org |

| ¹³C (C-F) | ~165 (d, ¹JC-F ≈ 250 Hz) | Doublet | Large one-bond C-F coupling. |

| ¹⁹F (CF₃) | -60 to -65 | Singlet | Typical range for an aromatic trifluoromethyl group. rsc.org |

| ¹⁹F (Ar-F) | -100 to -120 | Multiplet | Coupling to neighboring aromatic protons. |

Note: The data in the table is based on typical values for similar functional groups and may not represent experimentally verified data for this specific compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For this compound (C₈H₃F₄N), the monoisotopic mass is 189.0202 Da. lgcstandards.com

Under electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak (M⁺) at m/z 189. Subsequent fragmentation can provide structural confirmation. Key fragmentation pathways may include:

Loss of a fluorine atom: A peak at m/z 170 [M-F]⁺.

Loss of the trifluoromethyl group: A peak at m/z 120 [M-CF₃]⁺.

Loss of HCN: A peak corresponding to the [M-27]⁺ fragment.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, confirming the molecular formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺) to aid in identification in complex mixtures. uni.lu

| Ion/Fragment | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₈H₃F₄N⁺ | 189.0202 | Molecular Ion |

| [M-F]⁺ | C₈H₃F₃N⁺ | 170.0219 | Loss of a fluorine atom from the CF₃ group. |

| [M-CF₃]⁺ | C₇H₃FN⁺ | 120.0244 | Loss of the trifluoromethyl radical. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, characteristic vibrational frequencies can be assigned to its specific functional groups:

Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum, typically around 2220-2240 cm⁻¹. This band is also Raman active.

C-F stretches: The C-F bond of the fluoro-substituent on the aromatic ring will have a strong absorption in the IR spectrum between 1250-1000 cm⁻¹. The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorption bands, typically in the 1350-1120 cm⁻¹ region.

Aromatic C=C stretches: These appear in the 1600-1450 cm⁻¹ region in both IR and Raman spectra.

Aromatic C-H stretches: These vibrations are observed above 3000 cm⁻¹.

A normal coordinate analysis, often aided by Density Functional Theory (DFT) calculations, can be performed to assign all fundamental vibrational modes unambiguously. nih.govresearchgate.net Such analyses on related substituted benzonitriles have shown how different substituents affect the vibrational frequencies of the benzene (B151609) ring and the nitrile group. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium to Weak |

| Nitrile (C≡N) Stretch | 2240 - 2220 | IR, Raman | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman | Variable |

| C-F Stretch (CF₃) | 1350 - 1120 | IR | Very Strong |

| C-F Stretch (Aromatic) | 1250 - 1000 | IR | Strong |

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique determines precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis (e.g., LC-MS, GC)

Chromatographic methods are essential for separating this compound from impurities, starting materials, and potential isomers, as well as for quantifying its purity.

Gas Chromatography (GC): Due to its volatility, GC is a suitable technique for the analysis of this compound. tcichemicals.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample with high sensitivity. The retention time is characteristic of the compound under specific column and temperature conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile derivatives or for analyzing reaction mixtures in solution. nih.gov Reverse-phase High-Performance Liquid Chromatography (HPLC) can effectively separate the target compound from polar and non-polar impurities. sielc.com Coupling the HPLC to a mass spectrometer allows for peak identification based on both retention time and mass-to-charge ratio, providing a high degree of confidence in purity assessments and isomeric analysis. lcms.cz For instance, isomers of this compound, such as 4-Fluoro-3-(trifluoromethyl)benzonitrile, would likely be separable by a well-optimized HPLC method due to differences in their polarity and interaction with the stationary phase.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 2 Trifluoromethyl Benzonitrile

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, molecular orbital energies, and electron distribution. For 4-Fluoro-2-(trifluoromethyl)benzonitrile, these calculations reveal the influence of the electron-withdrawing fluorine, trifluoromethyl, and nitrile groups on the aromatic ring.

The electronic structure is significantly shaped by these substituents. The highly electronegative fluorine atom and the potent electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups decrease the electron density of the benzene (B151609) ring. This inductive effect makes the aromatic system electron-deficient.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr

For this compound, the HOMO is expected to be localized primarily on the aromatic ring, while the LUMO would likely have significant contributions from the π* orbitals of the nitrile group and the benzene ring, influenced by the electron-withdrawing substituents. The presence of these strong withdrawing groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzonitrile (B105546). The precise energies and the gap can be calculated using DFT methods, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). scirp.orgnih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: These are representative values based on calculations of similar molecules and may vary with the computational method and basis set used.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers

DFT is a widely used computational method to predict the chemical reactivity of molecules. nih.gov By calculating various electronic descriptors, one can identify the most probable sites for electrophilic and nucleophilic attack.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω = μ² / 2η): where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). This index quantifies the ability of a molecule to accept electrons. researchgate.net

Due to the presence of multiple electron-withdrawing groups, this compound is expected to have a high electrophilicity index, indicating it is a strong electron acceptor.

Local Reactivity and Fukui Functions: To predict the regioselectivity of reactions, local reactivity descriptors are used. The Fukui function, f(r), is a key descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net It helps identify the most reactive sites within a molecule:

f+(r): For nucleophilic attack (where an electron is added). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f-(r): For electrophilic attack (where an electron is removed). The site with the highest f- value is the most susceptible to attack by an electrophile.

For this compound, the carbon atom of the nitrile group and the aromatic carbons bearing the -CF₃ and -F groups are expected to be primary sites for nucleophilic attack, as indicated by their calculated Fukui functions.

Reaction Barriers: DFT is also instrumental in mapping reaction pathways and calculating the activation energies (reaction barriers) for chemical transformations. mdpi.comresearchgate.net For instance, in nucleophilic aromatic substitution reactions involving this compound, DFT can be used to model the transition state structure and determine the energy barrier for the reaction, providing insights into reaction kinetics. Computational studies on related molecules have shown that DFT methods can accurately predict reaction barriers for processes like cycloadditions and substitutions. acs.orgresearchgate.net

Table 2: Predicted Global Reactivity Descriptors for this compound Note: These values are derived from the exemplary HOMO/LUMO energies in Table 1 and serve as an illustration.

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| Ionization Potential (I) | 7.5 eV | High energy required to lose an electron |

| Electron Affinity (A) | 1.2 eV | Favorable to accept an electron |

| Chemical Hardness (η) | 3.15 eV | Kinetically stable |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (liquid or solid). stanford.edu MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.

For this compound, MD simulations can elucidate the nature of intermolecular interactions that govern its physical properties like boiling point, solubility, and crystal packing. The key interactions expected are:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar -CN, -F, and -CF₃ groups. These dipoles will align in the liquid phase, contributing to cohesive forces.

C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the fluorine or nitrogen atoms of neighboring molecules can play a role in stabilizing the condensed-phase structure. nih.gov

π-π Stacking: The aromatic rings can stack on top of each other, although this interaction might be weakened by the electron-deficient nature of the ring and potential steric hindrance from the -CF₃ group.

MD simulations of related systems, such as neat benzonitrile, have provided direct evidence of specific local arrangements, like antiparallel dimer configurations, driven by Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules. stanford.edu Similar structured arrangements would be expected for this compound, modulated by the additional fluoro and trifluoromethyl substituents.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, including vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. cardiff.ac.uk

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov By calculating the harmonic frequencies, a theoretical IR and Raman spectrum can be generated. These predicted spectra are invaluable for assigning the vibrational modes observed in experimental spectra. For this compound, characteristic vibrational frequencies would be expected for the C≡N stretch, the C-F stretch, and the various modes associated with the C-CF₃ group and the substituted benzene ring. nih.govorientjchem.org Comparing the calculated spectrum with the experimental one can confirm the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups based on computational studies of similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡N | Stretching | 2230 - 2250 |

| -CF₃ | Symmetric/Asymmetric Stretching | 1100 - 1350 |

| C-F (aromatic) | Stretching | 1200 - 1280 |

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a key conformational freedom is the rotation of the -CF₃ group around the C-C bond.

Applications of 4 Fluoro 2 Trifluoromethyl Benzonitrile in Materials Science and Industrial Chemistry

Role in the Synthesis of Functional Polymers and Advanced Materials

The incorporation of fluorine-containing moieties into polymer structures is a well-established strategy for enhancing material properties. The presence of the trifluoromethyl group (CF3) in 4-Fluoro-2-(trifluoromethyl)benzonitrile can significantly improve the thermal stability, chemical resistance, and dielectric properties of polymers. While specific polymers derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are found in various advanced materials.

The nitrile group (C≡N) in this compound can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used as monomers in polymerization reactions. For instance, the conversion of the nitrile to an amine group would yield a fluorinated aniline (B41778) derivative. Such compounds are valuable in the synthesis of high-performance polymers like polyimides and polyamides. The inclusion of the trifluoromethyl group is known to enhance the solubility of these often intractable polymers, making them easier to process, while also lowering their dielectric constant and moisture absorption.

Key Properties Imparted by the 4-Fluoro-2-(trifluoromethyl)phenyl Moiety in Polymers:

| Property Enhanced | Effect of Fluorine and Trifluoromethyl Groups |

| Thermal Stability | The high bond energy of C-F bonds contributes to increased resistance to thermal degradation. |

| Chemical Resistance | Fluorinated segments create a chemically inert surface, providing protection against corrosive chemicals. |

| Dielectric Properties | The low polarizability of the C-F bond leads to materials with low dielectric constants, which is crucial for microelectronics. |

| Hydrophobicity | The presence of fluorine atoms increases the water-repellent nature of the polymer surface. |

| Optical Properties | Can be used to tune the refractive index of materials. |

Research on analogous compounds, such as those used in the development of emitters for Organic Light Emitting Diodes (OLEDs), suggests that the rigid and electronically modified aromatic core of fluorinated benzonitriles can contribute to enhanced thermal stability and performance of advanced materials. The principles observed in these related systems are likely applicable to polymers and materials synthesized using this compound.

Integration into the Development of Specialty Chemical Reagents

In the realm of synthetic chemistry, this compound serves as a versatile starting material for the creation of more complex molecules. Its reactivity allows for a range of chemical transformations, making it a valuable intermediate in the synthesis of specialty chemical reagents.

The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This reactivity, coupled with the ability to modify the nitrile and trifluoromethyl groups, provides a pathway to a diverse array of substituted aromatic compounds. These resulting molecules can be tailored for specific applications, such as ligands for catalysis, building blocks for supramolecular chemistry, or as components in analytical reagents.

Use as an Intermediate in Agrochemical Synthesis

The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance the biological activity and metabolic stability of the active ingredients. This compound is a key intermediate in the synthesis of certain agrochemical compounds.

A notable application is its use in the production of 4-amino-2-(trifluoromethyl)benzonitrile (B20432). This transformation is typically achieved through a nucleophilic substitution of the fluorine atom with an amine source. The resulting 4-amino-2-(trifluoromethyl)benzonitrile can then be further elaborated to produce herbicides, insecticides, or fungicides. The presence of the trifluoromethyl group in the final product often leads to increased efficacy and a more favorable environmental profile compared to non-fluorinated analogues.

Synthetic Pathway to a Key Agrochemical Intermediate:

| Starting Material | Reagents | Product |

| This compound | Ammonia (B1221849) or other amine source | 4-Amino-2-(trifluoromethyl)benzonitrile |

Contribution to the Production of Compounds for Industrial Processes

Beyond the synthesis of polymers and agrochemicals, this compound contributes to the production of a range of compounds utilized in various industrial processes. Its derivatives can find applications as additives, processing aids, or as components in the formulation of industrial products.

For example, the hydrophobic and oleophobic nature of the fluorinated moiety makes its derivatives potentially useful in the formulation of surfactants, coatings, and surface treatments. These applications can impart desirable properties such as stain resistance, water repellency, and reduced surface friction to a variety of materials. Furthermore, the unique electronic properties conferred by the fluorine and trifluoromethyl groups can be exploited in the synthesis of materials for electronics and optoelectronics.

Environmental Considerations and Research in Chemical Safety Pertaining to 4 Fluoro 2 Trifluoromethyl Benzonitrile

Pathways of Environmental Degradation and Persistence Studies

Detailed environmental fate and persistence studies specifically for 4-Fluoro-2-(trifluoromethyl)benzonitrile are not extensively documented in publicly available literature. However, the environmental behavior of the compound can be inferred from the known characteristics of its structural components: a benzonitrile (B105546) core, a fluorine atom, and a trifluoromethyl (CF3) group.

Organofluorine compounds, particularly those containing trifluoromethyl groups, are known for their high stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which makes many fluorinated compounds resistant to natural degradation processes.

Potential Degradation Pathways:

Biodegradation: The biodegradation of benzonitrile itself can proceed via a nitrilase enzyme pathway, directly hydrolyzing the nitrile to benzoic acid and ammonia (B1221849) nih.govresearchgate.net. However, the presence of the electron-withdrawing trifluoromethyl and fluorine substituents on the aromatic ring significantly increases the molecule's recalcitrance to microbial attack. Studies on other trifluoromethyl-substituted benzoates show that while initial microbial action can occur, it often halts, leading to the accumulation of persistent fluorinated intermediates nih.gov. Complete biodegradation of trifluoromethylarenes is challenging and may require metabolic activation of the non-fluorinated parts of the molecule to facilitate C-F bond cleavage mdpi.com.

Photolysis: Photodegradation by sunlight is another potential environmental fate pathway. Research on various fluorinated pharmaceuticals and pesticides indicates that the stability of fluorinated groups under photolytic conditions varies significantly depending on the molecular structure nih.govresearchgate.net. While aromatic fluorine (Ar-F) bonds can be susceptible to photolysis, leading to defluorination, aliphatic CF3 groups are generally more stable nih.govresearchgate.net. The trifluoromethyl group on an aromatic ring (Ar-CF3) can be resistant to degradation, though some studies show it can lead to the formation of trifluoroacetic acid (TFA) nih.govnsf.gov.

Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid, particularly under strong acidic or basic conditions. For the related compound 4-fluoro-2-methylbenzonitrile (B118529), hydrolysis to its corresponding benzoic acid requires strongly basic conditions google.com. It is expected that this compound would exhibit similar stability towards hydrolysis under typical environmental pH conditions.

Given the stability of its constituent functional groups, this compound is likely to be persistent in the environment with low mobility in soil due to low water solubility fishersci.com. Its degradation is expected to be slow, with photolysis and specialized microbial action being the most probable, albeit inefficient, routes of transformation.

Research on Safe Handling Protocols in Laboratory and Industrial Environments

Safe handling protocols for this compound are derived from its chemical properties and toxicological profile, as outlined in Safety Data Sheets (SDS). Research into these protocols focuses on minimizing exposure through engineering controls, personal protective equipment, and specific handling procedures.

Key Handling and Safety Recommendations:

| Protocol Category | Laboratory Environment Recommendations | Industrial Environment Recommendations |

| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible. | Utilize closed systems for transfers and processing where feasible. Employ local exhaust ventilation at points of emission. Ensure adequate general ventilation in storage and handling areas. |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles. Use protective gloves resistant to chemicals. Wear a lab coat or other protective clothing to prevent skin contact. If ventilation is insufficient, use a NIOSH/MSHA approved respirator. | In addition to standard PPE (safety glasses, gloves, protective clothing), respiratory protection may be required for specific tasks like maintenance, cleaning, or in case of spills. Self-contained breathing apparatus may be necessary in emergencies. |

| Handling Procedures | Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. Avoid the formation of dust. | Keep containers securely sealed when not in use. Avoid physical damage to containers. Use dry clean-up procedures (e.g., sweeping or vacuuming) and avoid generating dust during spill cleanup. Ground equipment to prevent static discharge. |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. Store away from incompatible materials such as strong oxidizing agents. | Store in original, labeled containers in a designated, secure area. Keep away from heat, sparks, and open flames. Store separately from incompatible substances. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Waste must be disposed of by a licensed waste management company. Containers should be completely emptied and can be recycled or disposed of according to regulations. |

These protocols are designed to prevent accidental exposure and ensure a safe working environment. Continuous research involves assessing the efficacy of different types of PPE and refining engineering controls to adapt to new industrial processes involving this compound.

Development of Green Chemistry Approaches for Synthesis and Application

Green chemistry principles aim to reduce the environmental impact of chemical processes. Research concerning this compound focuses on developing more sustainable synthesis routes and identifying applications that contribute to environmental goals.

Green Synthesis Approaches:

Traditional synthesis of benzonitriles, such as the Sandmeyer reaction, often involves toxic cyanide reagents (e.g., CuCN, KCN) and harsh reaction conditions nih.gov. Modern research emphasizes catalytic methods that use less hazardous cyanide sources and milder conditions.

Palladium-Catalyzed Cyanation: A significant advancement is the use of palladium catalysts with non-toxic cyanide sources like potassium ferrocyanide (K4[Fe(CN)6]), which is also used as a food additive acs.orgnih.gov. These methods offer low catalyst loadings, milder reaction conditions, and more environmentally benign by-products compared to classical routes organic-chemistry.orgorganic-chemistry.org.

Alternative Cyanide Sources: Research is ongoing to replace highly toxic cyanides. The use of CO2/NH3 as a source for the cyano group in nickel-catalyzed reactions represents a novel, cyanide-free approach for synthesizing certain nitriles nih.gov. Other strategies involve using acetonitrile (B52724) as both a solvent and a cyano group source in copper-mediated reactions google.com.

Improved Reaction Media: The use of ionic liquids as recyclable co-solvents and catalysts in the synthesis of benzonitriles from aldehydes presents a greener alternative to traditional volatile organic solvents. This approach can simplify product separation and reduce waste researchgate.netrsc.org.

A specific patented method for producing a precursor to 4-amino-2-trifluoromethylbenzonitrile starts from m-trifluoromethyl fluorobenzene, proceeding through bromination and then cyanation with cuprous cyanide, followed by ammonolysis of the target compound, 4-fluoro-2-trifluoromethylbenzonitrile google.com. While this route is effective, green chemistry efforts would focus on replacing the cuprous cyanide step with a more benign, catalytically driven process.

Green Applications:

The application of this compound is primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its role in "green chemistry" is therefore indirect, relating to the properties of the final products it helps create. For instance, its use in synthesizing more effective and targeted pharmaceuticals can lead to lower dosages and reduced environmental loading. Similarly, its incorporation into advanced agrochemicals can result in lower application rates and improved environmental profiles compared to older generations of pesticides.

Future Research Directions and Emerging Trends for 4 Fluoro 2 Trifluoromethyl Benzonitrile

Exploration of Catalytic Reactions and Process Intensification

Future research will likely focus on developing novel catalytic transformations using 4-Fluoro-2-(trifluoromethyl)benzonitrile as a key substrate. While it is a valuable synthetic intermediate, its potential in a wider range of catalytic reactions remains an area ripe for exploration. The development of new catalytic systems that can selectively activate and transform the C-F or C-CN bonds will be a significant research thrust. For instance, transition-metal catalysis, photoredox catalysis, and organocatalysis could unlock new reaction pathways for creating more complex molecules from this starting material.

One area of interest is the catalytic derivatization of the benzonitrile (B105546) moiety. While transformations of nitriles are well-established, developing catalysts that are tolerant of the fluoro and trifluoromethyl groups is crucial for expanding the synthetic utility of this compound. This includes catalytic hydration to amides, reduction to amines, or participation in cycloaddition reactions to form heterocyclic structures, all of which are important in medicinal chemistry and materials science. A patent has described the ammonolysis of this compound to produce 4-amino-2-(trifluoromethyl)benzonitrile (B20432), a process that could be further optimized through novel catalytic approaches to improve efficiency and reduce costs. google.comgoogle.com

Process intensification represents a major trend to make chemical manufacturing more efficient, safer, and sustainable. Future work will likely involve moving away from traditional batch processing towards intensified methods for reactions involving this compound. This includes exploring microwave-assisted synthesis to accelerate reaction times and improve yields, as well as ultrasonic and mechanochemical methods that can offer unique reactivity and reduce solvent usage. The development of multifunctional catalysts that can promote several reaction steps in a one-pot fashion will also be a key aspect of process intensification for this versatile compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound into continuous flow chemistry platforms is a significant emerging trend. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, and the potential for straightforward scalability. beilstein-journals.orgnih.govnih.gov For a compound like this compound, flow chemistry can enable more precise control over reaction conditions, potentially leading to higher yields and selectivities in its transformations. youtube.com Future research will focus on developing robust flow protocols for the synthesis and derivatization of this molecule, which is particularly relevant for industrial-scale production. nih.gov

Automated synthesis platforms, which combine robotics with software-controlled reaction execution, are revolutionizing chemical research and development. imperial.ac.ukimperial.ac.uk These platforms enable high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and the on-demand synthesis of compound libraries. Incorporating this compound into these automated workflows will accelerate the discovery of new derivatives with desirable properties. For example, an automated platform could be programmed to react this compound with a diverse array of nucleophiles to rapidly generate a library of novel compounds for biological screening or materials testing. The data generated from these high-throughput experiments can also be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the pace of discovery. youtube.com

The table below illustrates a conceptual comparison between traditional batch synthesis and a future integrated flow chemistry approach for a generic derivatization of this compound.

| Feature | Traditional Batch Synthesis | Integrated Flow Chemistry & Automation |

| Reaction Scale | Milligram to kilogram | Microgram to multi-kilogram (scalable) |

| Heat & Mass Transfer | Often inefficient, hotspots possible | Highly efficient and uniform |

| Safety | Handling of intermediates can be hazardous | In-situ generation and consumption of reactive species |

| Process Control | Manual or semi-automated | Fully automated with real-time monitoring |

| Scalability | Often requires re-optimization | Linear scalability by numbering-up or longer run times |

| Data Generation | Low throughput, manual data logging | High throughput, automated data capture |

Advanced Applications in Supramolecular Chemistry and Nanomaterials

The unique electronic properties imparted by the fluorine and trifluoromethyl substituents make this compound an intriguing building block for supramolecular chemistry and nanomaterials. The trifluoromethyl group is known for its high lipophilicity and ability to participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. These features can be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures. Future research could explore the design of liquid crystals, gels, or crystalline solids where the specific arrangement of this compound-derived units leads to novel material properties.

In the field of nanomaterials, organofluorine compounds are gaining attention for their ability to create materials with unique surface properties, thermal stability, and chemical resistance. researchgate.netnumberanalytics.comnumberanalytics.com this compound could serve as a precursor for the synthesis of fluorinated nanoparticles, polymers, or surface coatings. For instance, polymers derived from this monomer could exhibit low surface energy, leading to applications in hydrophobic and oleophobic coatings. Furthermore, the incorporation of this fluorinated moiety into π-conjugated systems could be explored for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A similar compound, 4-fluoro-2-methylbenzonitrile (B118529), has been used to synthesize emitters with thermally activated delayed fluorescence (TADF) characteristics for high-efficiency OLEDs. ossila.com

Interdisciplinary Research Foci for Novel Material Development

The development of novel materials based on this compound will increasingly rely on interdisciplinary collaborations. The distinct properties of organofluorine compounds make them relevant to a wide range of fields beyond traditional chemistry. wikipedia.org

Materials Science: In collaboration with materials scientists, chemists can design and synthesize polymers and composites incorporating this compound to create materials with enhanced thermal stability, chemical inertness, and specific optical or electronic properties. numberanalytics.com These materials could find applications in aerospace, electronics, and energy storage.

Biomedical Engineering: The trifluoromethyl group is a well-known bioisostere in medicinal chemistry, valued for its ability to enhance metabolic stability and cell membrane permeability. Interdisciplinary research at the chemistry-biology interface could focus on using this compound as a scaffold to develop new probes for bioimaging or as building blocks for novel drug delivery systems. Fluorinated nanomaterials, for example, are being investigated for applications in photodynamic therapy and as MRI contrast agents. researchgate.net

Electronics and Photonics: The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups can be harnessed to create materials with tailored electronic properties. Collaboration with physicists and engineers could lead to the development of new semiconductors, dielectrics, or non-linear optical materials derived from this compound for next-generation electronic and photonic devices.

The table below outlines potential interdisciplinary research areas and the prospective applications for materials derived from this compound.

| Interdisciplinary Field | Potential Research Focus | Prospective Application |

| Chemistry & Materials Science | Synthesis of fluorinated polymers and composites. | High-performance coatings, advanced membranes, fire-retardant materials. |

| Chemistry & Biomedical Engineering | Development of fluorinated biomaterials and nanoparticles. | Drug delivery vehicles, diagnostic imaging agents, biocompatible implants. |

| Chemistry & Electrical Engineering | Creation of novel organic electronic materials. | Components for OLEDs, organic solar cells, and field-effect transistors. |

| Chemistry & Physics | Investigation of self-assembly and supramolecular structures. | Liquid crystals, smart materials, sensors. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-2-(trifluoromethyl)benzonitrile, and how are intermediates characterized?

- Methodology :

- Nucleophilic Aromatic Substitution : Use 4-fluoro-2-(trifluoromethyl)benzaldehyde (or bromide) with cyanide sources (e.g., KCN/CuCN) under reflux conditions. Monitor reaction progress via TLC or HPLC .

- Suzuki-Miyaura Coupling : Utilize boronate ester intermediates (e.g., 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzonitrile) for C–C bond formation. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous solvents .

- Characterization : Confirm structure via / NMR (δ ~7.8–8.2 ppm for aromatic protons, δ -60 to -65 ppm for CF₃), FTIR (CN stretch ~2230 cm⁻¹), and HRMS (m/z 189.10 [M]⁺) .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodology :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1%).

- Thermal Analysis : Perform DSC/TGA to assess decomposition temperature (>150°C) and hygroscopicity. Store under inert atmosphere (N₂/Ar) at -20°C .

- Stability Studies : Monitor degradation over 6–12 months using accelerated aging tests (40°C/75% RH) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitrile groups influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electron-Withdrawing Effects : The CF₃ and CN groups deactivate the aromatic ring, directing electrophilic substitution to the para position. In Suzuki reactions, boronate esters require activated aryl halides (e.g., Pd-catalyzed coupling with aryl iodides) .

- Computational Modeling : DFT studies (e.g., Gaussian 09) reveal reduced electron density at the reactive site, necessitating higher catalyst loadings or microwave-assisted heating for improved yields .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Data Reconciliation :

- Experimental Validation : Measure solubility in DMSO, THF, and dichloromethane at 25°C using gravimetric analysis. Compare with literature values (e.g., ~50 mg/mL in DMSO ).

- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals polymorphic forms affecting solubility. Use slurry conversion experiments to identify stable polymorphs .

Q. What role does this compound play in medicinal chemistry, particularly as a precursor or impurity?

- Applications :

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., Step 13-1 of a patented anticancer compound) .

- Impurity Profiling : Detect trace amounts (≤0.1%) via LC-MS in APIs (Active Pharmaceutical Ingredients). Develop orthogonal methods (HPLC-UV vs. LC-MS) for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。